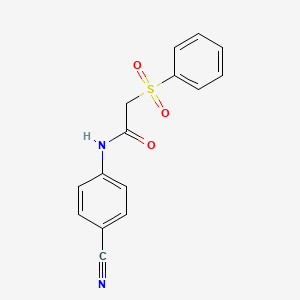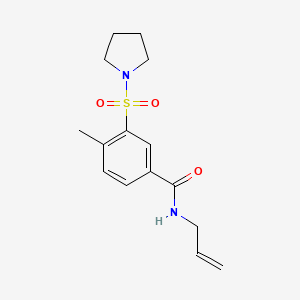
N-(5-chloro-2-methylphenyl)-N'-(2-fluorobenzyl)ethanediamide
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-N'-(2-fluorobenzyl)ethanediamide, commonly known as CFTR inhibitor, is a chemical compound that has been extensively studied for its potential use in treating cystic fibrosis.
Wirkmechanismus
CFTR inhibitor works by binding to the nucleotide-binding domain (NBD) of the CFTR protein, which is responsible for regulating the opening and closing of the chloride ion channel. By binding to the NBD, CFTR inhibitor prevents the CFTR protein from functioning properly, which reduces the flow of chloride ions across cell membranes. This, in turn, reduces the production of thick, sticky mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
Biochemical and Physiological Effects
CFTR inhibitor has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that CFTR inhibitor can reduce the production of thick, sticky mucus in human airway epithelial cells, which is a hallmark of cystic fibrosis. In vivo studies have shown that CFTR inhibitor can improve lung function in animal models of cystic fibrosis. Additionally, CFTR inhibitor has been shown to reduce inflammation and infection in the lungs of animal models of cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
CFTR inhibitor has a number of advantages and limitations for lab experiments. One advantage is that it is a well-characterized compound that has been extensively studied for its potential use in treating cystic fibrosis. Additionally, CFTR inhibitor is relatively easy to synthesize and has a high degree of purity. However, one limitation is that CFTR inhibitor can be toxic at high concentrations, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on CFTR inhibitor. One direction is to explore the potential use of CFTR inhibitor in combination with other drugs for the treatment of cystic fibrosis. Another direction is to investigate the potential use of CFTR inhibitor in the treatment of other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. Additionally, future research could focus on developing new and more potent CFTR inhibitors that are less toxic and more effective at reducing the production of thick, sticky mucus in the lungs and other organs.
Wissenschaftliche Forschungsanwendungen
CFTR inhibitor has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR inhibitor works by blocking the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for transporting chloride ions across cell membranes. By inhibiting CFTR, CFTR inhibitor can reduce the production of thick, sticky mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(2-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c1-10-6-7-12(17)8-14(10)20-16(22)15(21)19-9-11-4-2-3-5-13(11)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBBHFXQFMSMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-nitro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4393683.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxybenzamide](/img/structure/B4393684.png)

![N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4393712.png)

![4-fluoro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4393725.png)

![1-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-4-methylpiperazine](/img/structure/B4393743.png)
![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-N-isopropyl-2-nitroaniline](/img/structure/B4393745.png)
![5-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B4393751.png)


![5-methyl-1-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B4393769.png)

